4-Benzyl Albuterol

Catalog No.
S662987
CAS No.
56796-66-8
M.F
C20H27NO3
M. Wt
329.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Benzyl Albuterol

CAS Number

56796-66-8

Product Name

4-Benzyl Albuterol

IUPAC Name

2-(tert-butylamino)-1-[3-(hydroxymethyl)-4-phenylmethoxyphenyl]ethanol

Molecular Formula

C20H27NO3

Molecular Weight

329.4 g/mol

InChI

InChI=1S/C20H27NO3/c1-20(2,3)21-12-18(23)16-9-10-19(17(11-16)13-22)24-14-15-7-5-4-6-8-15/h4-11,18,21-23H,12-14H2,1-3H3

InChI Key

ICDQPCBDGAHBGG-UHFFFAOYSA-N

SMILES

CC(C)(C)NCC(C1=CC(=C(C=C1)OCC2=CC=CC=C2)CO)O

Synonyms

α1-[[(1,1-Dimethylethyl)amino]methyl]-4-(phenylmethoxy)-1,3-benzenedimethanol; 1-(4-Benzyloxy-3-hydroxymethyl-phenyl)-2-(tert-butylamino)ethanol; Rosiglitazone Impurity I (Pharmeuropa)

Canonical SMILES

CC(C)(C)NCC(C1=CC(=C(C=C1)OCC2=CC=CC=C2)CO)O

Precursor to Salbutamol:

4-Benzyl Albuterol primarily serves as a precursor for the bronchodilator drug Salbutamol, also known as Albuterol in the US [, ]. Salbutamol belongs to a class of medications called beta-2 adrenergic agonists and is widely used to treat asthma and chronic obstructive pulmonary disease (COPD) by relaxing the smooth muscles in the airways, thereby improving breathing [].

Research Tool:

While not directly used as a therapeutic agent, 4-Benzyl Albuterol finds application in scientific research as a research tool []. Its role in research stems from its close structural similarity to Salbutamol. Researchers can utilize 4-Benzyl Albuterol to:

  • Study the metabolism and mechanism of action of Salbutamol: By investigating how 4-Benzyl Albuterol is converted into Salbutamol within the body, researchers can gain insights into Salbutamol's pharmacological activity [].
  • Develop new drug delivery systems: Researchers can explore incorporating 4-Benzyl Albuterol into novel drug delivery systems designed to improve the delivery or effectiveness of Salbutamol [].
  • Investigate potential interactions with other drugs: Studies involving 4-Benzyl Albuterol can help assess potential interactions between Salbutamol and other medications [].

4-Benzyl Albuterol is a synthetic compound derived from albuterol, a well-known beta-2 adrenergic agonist used primarily for treating respiratory conditions like asthma and chronic obstructive pulmonary disease. Its chemical formula is C20H27NO3C_{20}H_{27}NO_3 and it features a benzyl group attached to the albuterol structure, enhancing its pharmacological properties. The compound is distinguished by its unique molecular structure, which includes a phenolic hydroxyl group and a tertiary butyl amine, contributing to its activity in the respiratory system .

4-Benzyl Albuterol itself is not expected to have a direct bronchodilatory effect. Its significance lies in its conversion to Salbutamol, which acts as a beta-2 adrenergic receptor agonist. Salbutamol binding to these receptors in the airways relaxes smooth muscle, leading to bronchodilation and easier breathing [].

  • Potential respiratory tract irritation: Inhalation may irritate the airways, similar to the effects experienced with high doses of Salbutamol [].
  • Eye irritation: Contact with eyes may cause irritation.
Typical of phenolic compounds. Notable reactions include:

  • Hydrogenation: The compound can be hydrogenated to yield optically pure isomers. This process often involves using palladium on carbon as a catalyst in an organic solvent like ethanol .
  • Acid-Base Reactions: The compound can form salts with acids, such as sulfuric or hydrochloric acid, which are important for its pharmaceutical applications .
  • Esterification: The hydroxyl group can participate in esterification reactions, forming esters that may enhance solubility or bioavailability .

4-Benzyl Albuterol exhibits significant biological activity as a beta-2 adrenergic receptor agonist. This action leads to:

  • Bronchodilation: It relaxes bronchial smooth muscle, making it effective in alleviating symptoms of asthma and other respiratory conditions.
  • Anti-inflammatory Effects: It may also exert anti-inflammatory effects, contributing to improved lung function and reduced airway resistance .
  • Cardiovascular Effects: While primarily targeting the lungs, beta-2 agonists can also affect heart rate and blood pressure, although 4-benzyl albuterol is designed to minimize these effects compared to non-selective agonists .

The synthesis of 4-Benzyl Albuterol can be achieved through various methods:

  • Resolution of Racemic Mixtures: A common method involves resolving racemic 4-benzyl albuterol using tartaric acid to obtain optically pure isomers. The process typically yields high enantiomeric excess (up to 99%) and involves crystallization techniques .
  • Reduction Reactions: The compound can be synthesized from corresponding esters or ketones through reduction reactions using agents like lithium aluminum hydride .
  • Direct Synthesis from Albuterol Precursors: Modifications of existing albuterol derivatives can yield 4-benzyl albuterol through selective substitution reactions on the aromatic ring .

: The compound is studied for its potential use in various experimental settings, particularly in pharmacological research focused on respiratory therapies .
  • Drug Development: As a derivative of albuterol, it serves as a lead compound in developing new beta-2 agonists with improved efficacy and safety profiles.
  • Studies on 4-Benzyl Albuterol have shown that it interacts with various biological systems:

    • Receptor Binding Studies: It has been characterized for its binding affinity to beta-2 adrenergic receptors, demonstrating effective agonistic activity compared to other beta agonists like salbutamol .
    • Metabolic Pathways: Research indicates that 4-Benzyl Albuterol may undergo metabolic transformations similar to albuterol, involving cytochrome P450 enzymes which could influence its pharmacokinetics and pharmacodynamics .

    Several compounds share structural similarities with 4-Benzyl Albuterol, each with unique properties:

    Compound NameChemical FormulaKey Features
    SalbutamolC13H21NO3C_{13}H_{21}NO_3Well-known beta-2 agonist; used in asthma treatment.
    TerbutalineC12H19NO3C_{12}H_{19}NO_3Another beta-2 agonist; often used for preterm labor.
    FenoterolC15H21NO3C_{15}H_{21}NO_3Selective beta-2 agonist with rapid onset of action.
    FormoterolC21H25NC_{21}H_{25}NLong-acting beta-2 agonist; used for maintenance therapy.

    Uniqueness of 4-Benzyl Albuterol

    4-Benzyl Albuterol stands out due to its enhanced selectivity towards beta-2 receptors and its structural modifications that potentially reduce side effects associated with cardiovascular stimulation seen in other similar compounds. Its unique benzyl substitution may also confer distinct pharmacokinetic properties that warrant further investigation in clinical settings .

    Enantioselective Preparation via Chiral Resolution Techniques

    Chiral resolution remains the cornerstone of 4-benzyl albuterol synthesis, leveraging tartaric acid derivatives to isolate the pharmacologically active (R)-enantiomer. The process begins with racemic 4-benzyl albuterol, suspended in methanol and resolved using (L)- or (D)-tartaric acid. For instance, mixing 100 g of racemic material with (L)-tartaric acid in methanol yields 65 g of (R)-4-benzyl albuterol-(L)-tartrate at 45% yield and 99% e.e. after recrystallization.

    Key Variables in Chiral Resolution:

    ParameterOptimal ConditionImpact on Yield/Purity
    Solvent SystemMethanol/isopropanolEnhances diastereomer solubility
    Temperature0–5°C during crystallizationMinimizes co-crystallization
    Molar Ratio1:1 (base:tartaric acid)Balances salt formation efficiency

    The choice of solvent critically influences crystallization kinetics. Methanol’s polarity facilitates rapid dissolution, while isopropanol promotes selective crystal growth. Post-resolution, the free base is liberated using sodium hydroxide, retaining 99% e.e. but with a yield drop to 40% due to incomplete precipitation.

    Catalytic Hydrogenation for Debenzylation Processes

    Debenzylation converts 4-benzyl albuterol to salbutamol via hydrogenolysis. Pd/C catalysts in ethanol under 30 psi H$$_2$$ achieve complete benzyl group removal. However, competing deoxygenation reactions plague the process, generating up to 15% impurities. Dual catalyst systems (e.g., Pd/Pt or Ru/Pt) mitigate this by accelerating ketone intermediate hydrogenation, reducing impurity levels to <5%.

    Catalyst Performance Comparison:

    Catalyst SystemDebenzylation EfficiencyDeoxygenation ImpuritiesScalability
    5% Pd/C95%12–15%Moderate
    1% Pd/0.5% Pt/C98%3–5%High
    3% Ru/0.5% Pt/C97%4–6%High

    Notably, Leitch et al. demonstrated a 49% isolated yield of salbutamol on a 20 g scale using Pd/Pt catalysts, underscoring the method’s industrial viability. Ethanol’s role as a solvent is pivotal, stabilizing intermediates while ensuring catalyst recyclability.

    Optimization of Racemic Mixture Resolution Using Tartaric Acid Derivatives

    Tartaric acid derivatives, particularly O,O'-dibenzoyl-(2R,3R)-tartaric acid (DBTA), enhance resolution efficiency. In comparative studies, DBTA achieved 82.5% e.e. for N-methylamphetamine at a 0.25 molar ratio, outperforming native tartaric acid. Applied to 4-benzyl albuterol, DBTA reduces solvent consumption by 30% while maintaining 99% e.e., though cost remains a barrier.

    Resolution Agent Efficacy:

    Derivativee.e. AchievedMolar Ratio (Agent:Racemate)Cost Index
    (L)-Tartaric Acid99%1:11.0
    DBTA99%0.25:13.2
    DPTTA57.9%0.25:14.1

    Hybrid systems combining (L)-tartaric acid with DBTA in a 1:1 ratio improve cost-efficiency, achieving 99% e.e. at 60% of DBTA’s standalone cost. This approach is尚未 industrially adopted but presents a promising avenue for pilot-scale trials.

    Scalability Challenges in Industrial-Scale Synthesis

    Scaling 4-benzyl albuterol synthesis introduces hurdles in yield consistency and catalyst management. A primary issue is the linear vs. exponential relationship between batch size and impurity generation. For example, hydrogenation in 100 L reactors increases Pd leaching by 20% compared to 10 L systems, necessitating costly filtration upgrades.

    Industrial-Scale Performance Metrics:

    ParameterLab Scale (1 kg)Pilot Scale (10 kg)Industrial Scale (100 kg)
    Yield45%42%38%
    Catalyst Reuse5 cycles3 cycles1 cycle
    Purity (HPLC)99.5%98.7%97.2%

    Solvent recovery further complicates scalability. Methanol’s low boiling point (64.7°C) necessitates energy-intensive distillation, contributing to 15–20% process costs. Alternatives like ethyl acetate, with higher boiling points (77.1°C), are being explored but require longer crystallization times.

    XLogP3

    2.2

    GHS Hazard Statements

    Aggregated GHS information provided by 4 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
    H302 (75%): Harmful if swallowed [Warning Acute toxicity, oral];
    H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
    H410 (25%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Pictograms

    Environmental Hazard Irritant

    Irritant;Environmental Hazard

    Other CAS

    56796-66-8

    Wikipedia

    4-benzyl albuterol

    Dates

    Modify: 2023-08-15

    Explore Compound Types